2,2-Dimethylbut-3-enoic acid
Overview
Description
2,2-Dimethylbut-3-enoic acid is a chemical compound that has been studied in various contexts, particularly in the field of decarboxylation reactions. The compound is known for its unique structural properties that make it a subject of interest in organic chemistry research.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, a derivative of a similar structure, 2-cyano 3-(4-dimethylaminophenyl) prop 2-enoic acid, was synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate, followed by purification with column chromatography . Although not directly about 2,2-dimethylbut-3-enoic acid, this study provides insight into the synthetic methods that could potentially be applied to the compound .
Molecular Structure Analysis
The molecular structure of compounds closely related to 2,2-dimethylbut-3-enoic acid has been investigated using various spectroscopic techniques and computational methods. For example, the structure of 2-[(2,3-dimethylphenyl)amino]benzoic acid was determined using FT-IR, FT-Raman, and DFT calculations . These studies offer a framework for understanding the molecular structure of 2,2-dimethylbut-3-enoic acid by analogy.
Chemical Reactions Analysis
The decarboxylation of 2,2-dimethyl-3-phenylbut-3-enoic acid, a compound with a similar structure to 2,2-dimethylbut-3-enoic acid, has been studied extensively. The reaction was found to be first-order and homogeneous, with specific thermodynamic parameters such as activation enthalpy and entropy . Additionally, kinetic isotope effects were observed in the gas-phase thermal decarboxylation of a related compound, providing insights into the reaction mechanism .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to 2,2-dimethylbut-3-enoic acid have been analyzed through various techniques. For instance, the electronic properties of the synthesized dye derived from a related compound were analyzed using ultraviolet-visible absorption spectroscopy, and its thermal properties were studied using TG-DTA . Moreover, the vibrational spectroscopic analysis and non-linear optical properties of another related compound were investigated, which could shed light on the properties of 2,2-dimethylbut-3-enoic acid .
Scientific Research Applications
Molecular Recognition and Hydrogen Bonding
2,2-Dimethylbutynoic acid with a pyridone terminus acts as a self-complement in molecular recognition, forming an intermolecular hydrogen-bonded dimer. This phenomenon is observed in various states like in crystals, chloroform solution, and gas phase, demonstrating its potential in molecular recognition studies (Wash, Maverick, Chiefari, & Lightner, 1997).
Kinetic Studies in Decarboxylation
2,2-Dimethyl-4-phenylbut-3-enoic acid has been studied for its kinetic isotope effects in gas-phase thermal decarboxylation. These studies provide insights into the reaction mechanisms and kinetics, essential for understanding chemical reaction pathways (Bigley & Thurman, 1967).
Catalytic Studies
The compound's behavior in isomerization reactions under the influence of various metal phosphates as catalysts has been examined. This research aids in understanding the catalytic properties of different metals in organic reactions (Gallace & Moffat, 1982).
Anodic Oxidation Research
Investigations into the anodic oxidation of compounds like 3-carbethoxy-4,4-dimethyl but-3-enoic acid provide valuable data on electrochemical processes and potential applications in organic synthesis (Yadav, Jain, & Misra, 1982).
Synthesis and Analysis of Derivatives
The synthesis and structural analysis of derivatives like 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid expand the understanding of organic compound properties and their potential applications in materials science (Kotteswaran, Senthil Pandian, & Ramasamy, 2016).
Isomerization over Alumina
Research into the isomerization of dimethylbutenes over alumina provides valuable insights into the reaction mechanisms on solid catalysts, useful in industrial chemical processes (John, Kemball, & Rajadhyaksha, 1979).
Reactions on Zeolites
Studies involving reactions of dimethylbutenes on nickel-exchanged and zinc-exchanged zeolites contribute to the understanding of olefin reactions on solid catalysts, offering potential applications in petrochemical industries (Moller, Kemball, & Leach, 1983).
Safety And Hazards
The safety information for 2,2-Dimethylbut-3-enoic acid includes the following hazard statements: H317, H319. The precautionary statements are P280, P305, P338, P351 . It’s recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
2,2-dimethylbut-3-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4-6(2,3)5(7)8/h4H,1H2,2-3H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCFWAOWWAANBPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145492 | |
Record name | 3-Butenoic acid, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylbut-3-enoic acid | |
CAS RN |
10276-09-2 | |
Record name | 3-Butenoic acid, 2,2-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010276092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butenoic acid, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-dimethylbut-3-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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